molecular formula C10H15BrClNO2 B13449796 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride CAS No. 1189978-45-7

4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride

Cat. No.: B13449796
CAS No.: 1189978-45-7
M. Wt: 302.62 g/mol
InChI Key: UJTWHDAMHSIRDK-TXHXQZCNSA-N
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Description

2C-B-d6 (1mg/ml in Acetonitrile) is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of 2C-B, a psychoactive phenethylamine. The compound is dissolved in acetonitrile, a common solvent in chemical analysis and synthesis. The molecular formula of 2C-B-d6 is C10D6H8BrNO2·ClH, and it has a molecular weight of 302.6256 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-B-d6 involves the incorporation of deuterium atoms into the 2C-B molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium catalyst and a deuterium source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 2C-B-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1mg/ml .

Chemical Reactions Analysis

Types of Reactions

2C-B-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Scientific Research Applications

2C-B-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways and interactions of 2C-B in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of 2C-B-d6 is similar to that of 2C-B. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission and psychoactive effects. The deuterium labeling does not significantly alter the compound’s interaction with molecular targets but allows for more precise tracking in research studies .

Comparison with Similar Compounds

2C-B-d6 is part of the 2C family of compounds, which includes other phenethylamines such as 2C-I, 2C-E, and 2C-C. Compared to these compounds, 2C-B-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. Other similar compounds include:

Properties

CAS No.

1189978-45-7

Molecular Formula

C10H15BrClNO2

Molecular Weight

302.62 g/mol

IUPAC Name

2-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3;

InChI Key

UJTWHDAMHSIRDK-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Br.Cl

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Br.Cl

Origin of Product

United States

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